molecular formula C8H18ClNO3 B14800325 H-D-Thr-OtBu.HCl

H-D-Thr-OtBu.HCl

Cat. No.: B14800325
M. Wt: 211.68 g/mol
InChI Key: NUEWYDWCHHHZIB-KGZKBUQUSA-N
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Description

H-D-Thr-OtBu.HCl, also known as L-threonine tert-butyl ester hydrochloride, is a protected form of the amino acid L-threonine. This compound is commonly used in peptide synthesis and serves as a building block in the production of various peptides and proteins. The protection of the threonine side chain with a tert-butyl group helps to prevent unwanted side reactions during synthesis, making it a valuable reagent in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Thr-OtBu.HCl typically involves the esterification of L-threonine with tert-butyl alcohol, followed by the reaction with hydrochloric acid to form the hydrochloride salt. The reaction conditions generally require an appropriate solvent and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified through crystallization or other separation techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

H-D-Thr-OtBu.HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-D-Thr-OtBu.HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-D-Thr-OtBu.HCl primarily involves its role as a protected amino acid in peptide synthesis. The tert-butyl group protects the threonine side chain from unwanted reactions during the synthesis process. Upon completion of the synthesis, the protecting group can be selectively removed to yield the desired peptide or protein. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-D-Thr-OtBu.HCl is unique due to its specific protection of the threonine side chain, which is crucial for preventing side reactions during peptide synthesis. Its selective deprotection under mild conditions makes it a valuable reagent in the synthesis of complex peptides and proteins .

Properties

Molecular Formula

C8H18ClNO3

Molecular Weight

211.68 g/mol

IUPAC Name

(2R,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid;hydrochloride

InChI

InChI=1S/C8H17NO3.ClH/c1-5(6(9)7(10)11)12-8(2,3)4;/h5-6H,9H2,1-4H3,(H,10,11);1H/t5-,6-;/m1./s1

InChI Key

NUEWYDWCHHHZIB-KGZKBUQUSA-N

Isomeric SMILES

C[C@H]([C@H](C(=O)O)N)OC(C)(C)C.Cl

Canonical SMILES

CC(C(C(=O)O)N)OC(C)(C)C.Cl

Origin of Product

United States

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